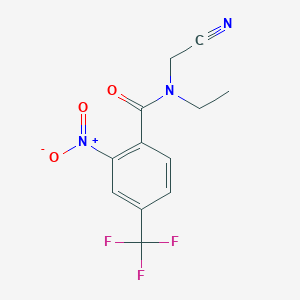

N-(Cyanomethyl)-N-ethyl-2-nitro-4-(trifluoromethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

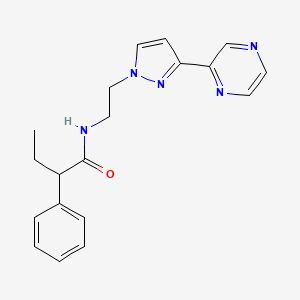

This compound is a benzamide derivative with a trifluoromethyl group attached to the benzene ring. Benzamides and trifluoromethyl compounds are significant in medicinal chemistry due to their biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzene ring core with an amide group, a trifluoromethyl group, and a nitro group attached. The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. For example, the amide group could participate in condensation reactions, and the trifluoromethyl group could undergo various transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl group could increase the compound’s lipophilicity and stability .Wissenschaftliche Forschungsanwendungen

Alkylating Benzamides with Melanoma Cytotoxicity

This research focused on derivatives of benzamides, including those similar to the structure of N-(Cyanomethyl)-N-ethyl-2-nitro-4-(trifluoromethyl)benzamide, for their potential in targeted drug delivery for melanoma treatment. It was found that certain benzamide derivatives, when conjugated with alkylating cytostatics, exhibited higher toxicity against melanoma cells, indicating a promising approach for enhancing the efficacy of melanoma therapy (Wolf et al., 2004).

Polymers with Trifluoromethyl Groups

In another study, polymers containing trifluoromethyl groups, akin to the trifluoromethyl group in N-(Cyanomethyl)-N-ethyl-2-nitro-4-(trifluoromethyl)benzamide, were synthesized via nucleophilic nitro displacement reaction. These polymers, with high molecular weights and glass transition temperatures, showcased solubility in common organic solvents and the capability to form transparent films, suggesting their application in material science (Lee & Kim, 2002).

PET Radioligand Development

Research on [18F]Org 13063, which shares the functional group with N-(Cyanomethyl)-N-ethyl-2-nitro-4-(trifluoromethyl)benzamide, revealed its synthesis for potential use as a PET radioligand for the 5-HT1A receptor. This compound demonstrated significant brain uptake in biodistribution studies, highlighting its potential in neuroimaging (Vandecapelle et al., 2001).

Precursors for Antitubercular Agents

A study on 2-chloro-3-nitro-5-(trifluoromethyl)benzoic acid and benzamide, related to the compound of interest, detailed their roles as precursors in the synthesis of benzothiazinones, new antituberculosis drug candidates. The structural characterization of these precursors supports their importance in developing novel antitubercular therapies (Richter et al., 2021).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as benzamide derivatives, have been known to interact with various biological targets

Mode of Action

It’s known that benzamide derivatives can activate substrates and subsequently stabilize partially developing negative charges in the transition states employing explicit double hydrogen bonding . This might provide some insight into the potential interactions of this compound with its targets.

Biochemical Pathways

Related compounds have been shown to participate in various biochemical reactions

Pharmacokinetics

Similar compounds, such as 4-(trifluoromethyl)benzamide, have certain known properties . For instance, the melting point of 4-(Trifluoromethyl)benzamide is 160-164 °C (lit.), and its solubility in water is 13g/L . These properties can impact the bioavailability of the compound.

Result of Action

Related compounds have been shown to exhibit various biological effects . For instance, a compound with a similar structure, N-(3-((3-(trifluoromethyl)phenyl)selenyl)prop-2-yn-1-yl) benzamide (CF3SePB), has been shown to induce antidepressant-like effects in mice .

Safety and Hazards

Eigenschaften

IUPAC Name |

N-(cyanomethyl)-N-ethyl-2-nitro-4-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3N3O3/c1-2-17(6-5-16)11(19)9-4-3-8(12(13,14)15)7-10(9)18(20)21/h3-4,7H,2,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNFDYTCYHIVKQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC#N)C(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(Cyanomethyl)-N-ethyl-2-nitro-4-(trifluoromethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide](/img/structure/B2796599.png)

![N-cycloheptyl-3-(4-ethylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine](/img/structure/B2796601.png)

![ethyl 6-methyl-4-[(4-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2796602.png)

![5-((4-Benzhydrylpiperazin-1-yl)(4-bromophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2796611.png)

![[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl 2-(2,5-dimethyl-1H-pyrrol-1-yl)acetate](/img/structure/B2796613.png)

![N-benzyl-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2796615.png)

![N-(4-methylidenecyclohexyl)-3-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B2796621.png)